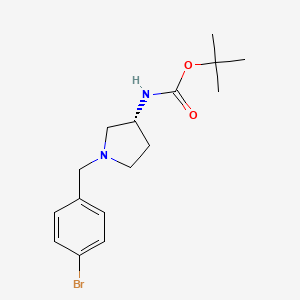(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
CAS No.: 1286207-07-5
Cat. No.: VC5598317
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.276
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286207-07-5 |
|---|---|
| Molecular Formula | C16H23BrN2O2 |
| Molecular Weight | 355.276 |
| IUPAC Name | tert-butyl N-[(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |
| Standard InChI Key | UYZZAGNHGKVPQM-CQSZACIVSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with a carbamate group (tert-butyloxycarbonyl) and at the 1-position with a 4-bromobenzyl moiety. The bromine atom on the benzyl group introduces electronegativity and steric bulk, influencing reactivity in cross-coupling reactions . The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate against hydrolysis during synthetic steps .
Stereochemical Configuration
The (R)-configuration at the pyrrolidine ring’s 3-position is critical for its interactions in chiral environments. This enantiomer’s synthesis often involves resolution techniques or asymmetric catalysis to ensure optical purity, as even minor enantiomeric impurities can drastically alter biological activity or synthetic outcomes . X-ray crystallography studies of analogous compounds reveal that the spatial arrangement of the bromobenzyl and Boc groups dictates hydrogen-bonding patterns and crystal packing, which are pivotal for solid-state stability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate typically proceeds via a multi-step sequence:
-
Pyrrolidine Functionalization: A pyrrolidine precursor undergoes Boc protection at the 3-amino position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) .
-
Bromobenzyl Introduction: The 1-position of the pyrrolidine is alkylated with 4-bromobenzyl bromide under mild conditions (e.g., DCM, −50°C) to avoid racemization .
-
Chiral Resolution: If starting from a racemic mixture, chiral chromatography or enzymatic resolution isolates the (R)-enantiomer .
A representative pathway is illustrated below:
Optimization Strategies
Industrial-scale production prioritizes atom economy and enantiomeric excess (ee). Catalytic asymmetric alkylation using chiral ligands (e.g., bisoxazolines) achieves ee >98%, while flow chemistry reduces reaction times and improves yield . Solvent selection—often dichloromethane (DCM) or THF—balances reactivity and solubility, with low temperatures (−50°C) minimizing side reactions .
Applications in Pharmaceutical Research
Building Block for Drug Candidates
The compound serves as an intermediate in synthesizing PARP (poly-ADP-ribose polymerase) inhibitors, such as Niraparib analogs, which target BRCA-mutant cancers . The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification of the benzyl group into biaryl structures common in oncology therapeutics .
Comparative Analysis with Structural Analogs
| Compound Name | CAS Number | Key Structural Differences | Biological Relevance |
|---|---|---|---|
| (S)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate | 1286207-38-2 | Bromine at benzyl 3-position | Altered target binding affinity |
| tert-Butyl N-(pyrrolidin-3-yl)carbamate | 122536-76-9 | Lacks bromobenzyl group | Reduced lipophilicity |
| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 | Methyl substitution instead of benzyl | Modified metabolic stability |
The (R)-enantiomer’s unique 4-bromobenzyl substitution optimizes it for cross-coupling reactions compared to analogs with meta-bromo or non-halogenated groups .
Industrial Production and Supply Chain
Manufacturing Landscape
Suppliers like Kishida Chemical Co., Ltd. and Parchem offer the compound in research-grade quantities (e.g., 100 mg to 25 kg), reflecting demand in academic and industrial labs . Current pricing trends (~$200–$500/g) correlate with the cost of chiral resolution and brominated precursors .
Future Directions and Research Opportunities
Expanding Therapeutic Applications
Ongoing studies explore its utility in proteolysis-targeting chimeras (PROTACs), where the bromine serves as a handle for E3 ligase recruitment . Computational modeling predicts affinity for kinase domains, suggesting applications in inflammation and neurodegeneration .
Sustainable Synthesis Innovations
Advances in biocatalysis (e.g., engineered aminotransferases) promise greener production routes. Coupling continuous flow systems with real-time ee monitoring could further reduce waste and energy use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume